molecular formula C10H14N2 B567616 5-cyclopropyl-N,N-dimethylpyridin-2-amine CAS No. 1245645-43-5

5-cyclopropyl-N,N-dimethylpyridin-2-amine

Cat. No.: B567616
CAS No.: 1245645-43-5
M. Wt: 162.236
InChI Key: BJBLCBSSWLWCPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N,N-dimethylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-cyclopropylpyridine with dimethylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-Cyclopropyl-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is unique due to the presence of both the cyclopropyl and dimethylamine groups, which confer distinct chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Cyclopropyl-N,N-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropyl group and two dimethylamine substituents, which contribute to its unique chemical reactivity and biological properties.

This compound interacts with specific molecular targets, including enzymes and receptors. The compound's mechanism involves binding to these targets, thereby modulating their activity and leading to various biological effects. The exact pathways depend on the context of use, indicating a complex interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting growth at specific concentrations. The minimum inhibitory concentration (MIC) values are critical for understanding its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines. For instance, the compound's efficacy was assessed using the MTT assay against different cancer types, revealing promising results in reducing cell viability .

Cell Line IC50 (µM) Notes
MCF-71.29Moderate potency observed
A5490.03High efficacy noted
Colo-2050.01Significant anticancer activity

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with neuronal receptors positions it as a candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

  • Study on Antiproliferative Activity :
    A study conducted on various pyridine derivatives, including this compound, highlighted its antiproliferative effects on neuroblastoma cells. The results indicated that modifications in the molecular structure could enhance potency significantly .
  • Assessment of Antimicrobial Efficacy :
    Another research effort focused on evaluating the antimicrobial activity against pathogens such as E. coli and S. aureus. The compound showed promising results with MIC values suggesting effective inhibition at low concentrations.
  • Neuroprotective Studies :
    In a recent investigation into neuroprotective agents, this compound was tested for its effects on neuronal cell viability under stress conditions. The findings indicated enhanced survival rates compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

5-cyclopropyl-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(2)10-6-5-9(7-11-10)8-3-4-8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLCBSSWLWCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745105
Record name 5-Cyclopropyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-43-5
Record name 5-Cyclopropyl-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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